![molecular formula C18H14Cl2N2O2 B2827950 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-87-2](/img/structure/B2827950.png)
2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative with a complex heterocyclic substituent. Benzamides are a class of compounds containing a benzene ring bonded to an amide functional group . They are known to have diverse biological activities .
Molecular Structure Analysis
The compound contains a benzamide moiety and a complex heterocyclic system. The heterocyclic system appears to contain a pyrrole ring fused with a quinoline, which is further substituted with an oxo group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide and the heterocyclic system. Amides can participate in a variety of reactions, including hydrolysis and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide could increase its polarity and potentially its solubility in water .科学的研究の応用
Synthesis and Utilization in Chemical Reactions
Compounds similar to 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide have been explored for their synthesis processes and utilization in creating novel chemical entities. For instance, the study by Learmonth, Proctor, and Scopes (1997) describes the synthesis and application of 6-aminotetrahydrobenzo[7]annulenes, highlighting the chemical reactions and transformations pertinent to quinoline derivatives. This research underscores the synthetic versatility of quinoline-related compounds in producing a range of chemical structures through various reactions (Learmonth, Proctor, & Scopes, 1997).
Antimicrobial Applications
A notable direction for the application of quinoline derivatives includes their evaluation for antimicrobial properties. Largani et al. (2017) designed and synthesized a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating significant in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This study exemplifies the potential of quinoline derivatives in contributing to the development of new antimicrobial agents, showcasing the relevance of such compounds in addressing antibiotic resistance (Largani et al., 2017).
Structural and Crystallographic Studies
The structural analysis and crystallographic characterization of quinoline derivatives offer insights into their potential functional applications. Shishkina et al. (2018) investigated polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, unveiling its strong diuretic properties which could be leveraged in developing new hypertension remedies. Such studies contribute to understanding the structural basis for the biological activities of these compounds, facilitating their application in medicinal chemistry (Shishkina et al., 2018).
作用機序
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .
Mode of Action
The compound interacts with the THR-β receptor in the liver. The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .
Biochemical Pathways
The compound’s interaction with the THR-β receptor affects the thyroid hormone pathway. This pathway plays a crucial role in lipid metabolism, and its modulation can lead to changes in lipid levels .
Pharmacokinetics
It has been shown to exhibit an excellent safety profile in clinical trials . It has been administered at once daily oral doses of 50 mg or higher for 2 weeks, leading to decreased LDL cholesterol (LDL-C) and triglycerides (TG) .
Result of Action
The compound’s action on the THR-β receptor leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects in the treatment of dyslipidemia .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-dichloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-3-4-15(20)14(9-12)18(24)21-13-6-10-2-1-5-22-16(23)8-11(7-13)17(10)22/h3-4,6-7,9H,1-2,5,8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBUWVCPXFEQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)
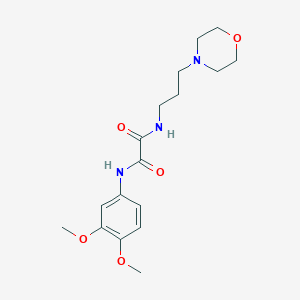
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)
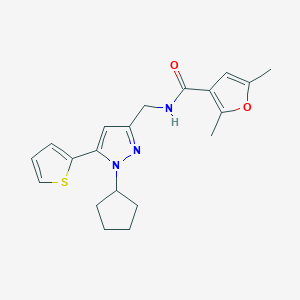
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
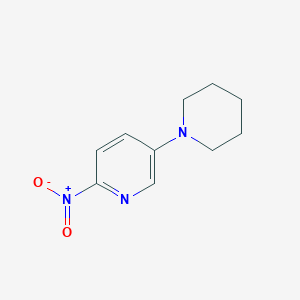
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)
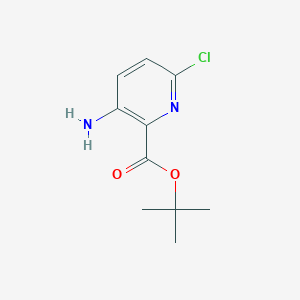
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)
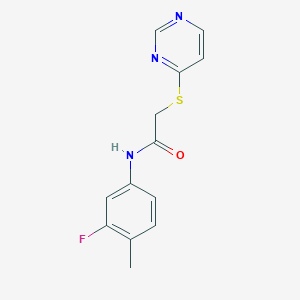
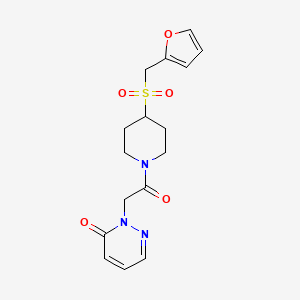
![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)
